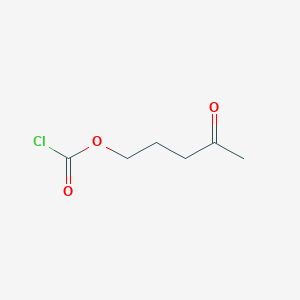![molecular formula C23H20N3O2P B14486030 Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate CAS No. 65950-85-8](/img/structure/B14486030.png)
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate is an organophosphorus compound known for its versatile applications in organic synthesis. This compound is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent . It is particularly useful in replacing oxygen centers in ketones and aldehydes with CHCO₂Et groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base, such as sodium hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the interaction with aldehydes and ketones to form carbon-carbon double bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (triphenylphosphoranylidene)acetate
- (Carbethoxymethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Uniqueness
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate is unique due to its cyano group, which enhances its reactivity and allows for the formation of a wider range of products compared to similar compounds . This makes it particularly valuable in synthetic organic chemistry for the development of complex molecules .
Propiedades
Número CAS |
65950-85-8 |
|---|---|
Fórmula molecular |
C23H20N3O2P |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-[(triphenyl-λ5-phosphanylidene)hydrazinylidene]acetate |
InChI |
InChI=1S/C23H20N3O2P/c1-2-28-23(27)22(18-24)25-26-29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
Clave InChI |
JTKFPFJTDXVXPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


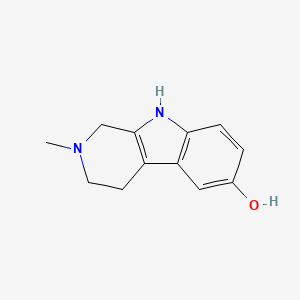
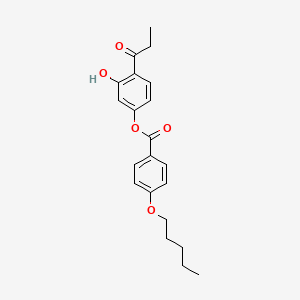
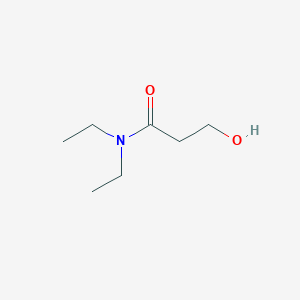
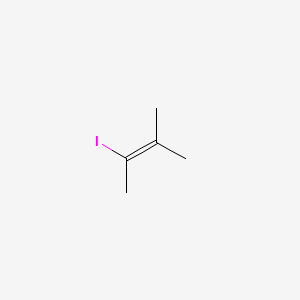
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
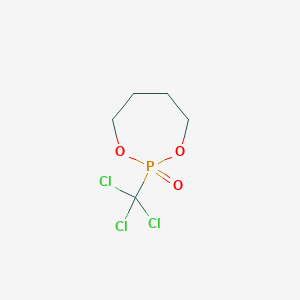

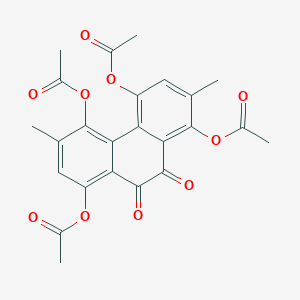
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
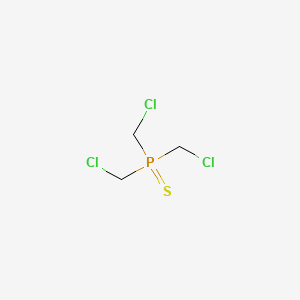
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
